molecular formula C13H9N3O B8233140 2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile

2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile

Cat. No.: B8233140
M. Wt: 223.23 g/mol
InChI Key: NTRBUSUCHBFKOL-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile is an organic compound with the molecular formula C13H9N3O. This compound is part of the indole family, which is known for its significant biological activities and presence in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile typically involves the condensation of 2-hydroxy-1-methyl-1H-indole-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-[(2-oxo-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile.

    Reduction: Formation of 2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanediamine.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-[(2-hydroxy-1H-indol-3-yl)methylidene]propanedinitrile: Lacks the methyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-[(2-hydroxy-1-methyl-1H-indol-3-yl)methylidene]propanedinitrile is unique due to the presence of both the hydroxyl and methyl groups on the indole ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(2-hydroxy-1-methylindol-3-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-16-12-5-3-2-4-10(12)11(13(16)17)6-9(7-14)8-15/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRBUSUCHBFKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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